

cross-validation of RH1115's activity in various research laboratories

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RH1115**

Cat. No.: **B12380108**

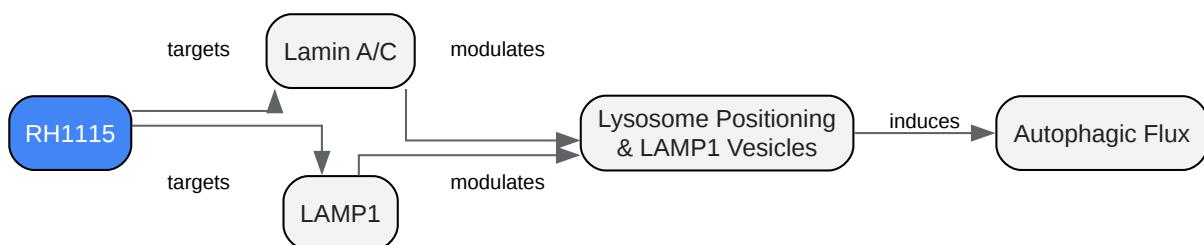
[Get Quote](#)

Unveiling RH1115: A Novel Modulator of the Autophagy-Lysosome Pathway

A comprehensive guide to the activity and experimental validation of the novel autophagy-lysosome modulator, **RH1115**, designed for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the novel small molecule **RH1115**, a modulator of the autophagy-lysosome pathway, with other compounds, supported by experimental data from foundational research. We present a summary of its performance, detailed experimental protocols, and visualizations of its mechanism of action to facilitate a clear understanding of its potential in therapeutic development.

Performance Comparison of Autophagy-Inducing Compounds


RH1115 was identified through a high-throughput screening of 10,000 molecules for their ability to induce the formation of eGFP-LC3 puncta in HeLa cells, a key indicator of autophagy.^[1] The initial screen identified 312 potential candidates, from which two compounds, 1a and 2a, were prioritized.^[1] Subsequent synthetic optimization of these initial hits led to the development of more potent analogues, including **RH1115**.^{[1][2]}

The table below summarizes the key quantitative data related to the activity of **RH1115** and its precursors.

Compound	Target(s)	Effect on LAMP1 Levels (in neurons)	Key Characteristic s	Reference
RH1115	Lamin A/C, LAMP1	1.5-fold increase	Induces changes in LAMP1 vesicle properties, alters lysosome positioning, and increases autophagic flux in an mTOR- independent manner. [1]	[ACS Chem Neurosci. 2023, 14, 24] [3]
1a (DS1040)	Not specified	Not specified	Prioritized hit from initial eGFP-LC3 puncta formation assay. [1]	[ACS Chem Neurosci. 2023, 14, 24] [3]
2a	Not specified	Not specified	Prioritized hit from initial eGFP-LC3 puncta formation assay. [1]	[ACS Chem Neurosci. 2023, 14, 24] [3]

Mechanism of Action and Signaling Pathway

RH1115 modulates the autophagy-lysosome pathway by directly targeting Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1).[\[1\]](#)[\[4\]](#) This interaction leads to an increase in LAMP1 protein levels, changes in the properties of LAMP1 vesicles, and altered positioning of lysosomes within the cell.[\[1\]](#)[\[4\]](#) These cellular changes ultimately result in an increased autophagic flux. The mechanism is notably independent of the mTOR pathway, a common regulator of autophagy.

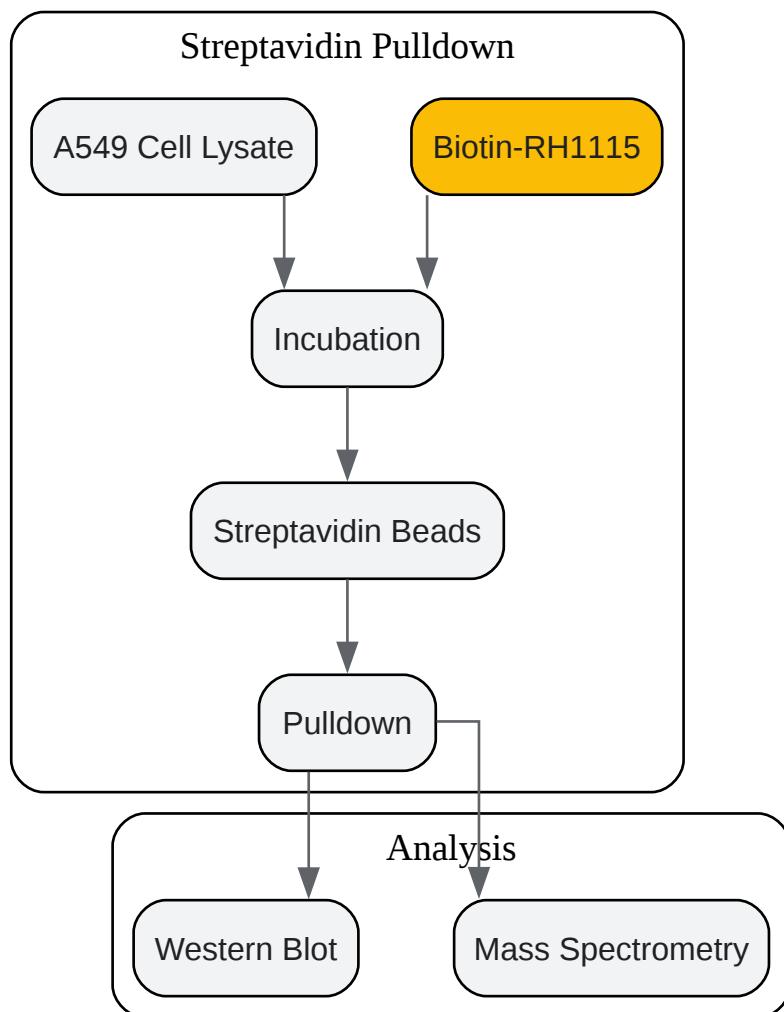
[Click to download full resolution via product page](#)

Signaling pathway of **RH1115** in modulating autophagy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of **RH1115**.

eGFP-LC3 Puncta Formation Assay


This high-throughput screening assay was utilized to identify molecules that induce autophagy.

- Cell Line: HeLa cells stably expressing eGFP-LC3.
- Procedure:
 - Cells were plated at a density of 2,500 cells per well in a 384-well plate.
 - A library of 10,000 small molecules was added to the wells at a final concentration of 10 μ M.
 - Cells were incubated for 24 hours.
 - Cells were fixed, stained with Hoechst dye, and imaged using an automated high-content imaging system.
 - Image analysis was performed to quantify the number of eGFP-LC3 puncta per cell.
- Positive Hit Criteria: Molecules that significantly increased the number of puncta per cell (z-score > 2.199 in two biological replicates) were considered hits.[1]

Target Identification using Biotinylated RH1115 Probe

A biotin-labeled version of **RH1115** was developed to identify its protein targets.

- Probe: Biotin-**RH1115**
- Procedure:
 - A549 cell lysates were incubated with Biotin-**RH1115** (50 μ M) or biotin acid as a negative control.
 - Streptavidin beads were used to pull down the biotin-labeled probe and any bound proteins.
 - For competition experiments, an excess of unlabeled **RH1115** (100 μ M) was added to the lysate prior to the addition of Biotin-**RH1115**.[\[1\]](#)
 - The pulled-down proteins were analyzed by western blotting and mass spectrometry.
- Target Validation: The identified targets, Lamin A/C and LAMP1, were further validated using western blotting and a cellular thermal shift assay (CETSA).[\[1\]](#)

[Click to download full resolution via product page](#)

Workflow for **RH1115** target identification.

Western Blotting

Western blotting was used to quantify changes in protein levels following treatment with **RH1115**.

- Cell Lines: HeLa cells and human iPSC-derived neurons.
- Procedure:
 - Cells were treated with **RH1115** (50 μ M) or DMSO for 24 hours.[1]

- Cell lysates were collected and protein concentrations were determined.
- Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes were probed with primary antibodies against LAMP1 and Lamin A/C, followed by HRP-conjugated secondary antibodies.
- Protein bands were visualized using chemiluminescence and quantified.
- Normalization: Protein levels were normalized to β -actin as a loading control.[\[1\]](#)

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the direct binding of **RH1115** to its target proteins.

- Cell Line: A549 cells.
- Procedure:
 - Cells were treated with **RH1115** (100 μ M) or DMSO for 24 hours.[\[1\]](#)
 - The treated cells were heated at various temperatures for 3 minutes.[\[1\]](#)
 - Cell lysates were collected and the soluble fraction was analyzed by western blotting for the target proteins.
- Principle: Binding of a ligand (**RH1115**) to its target protein can increase the thermal stability of the protein, resulting in more soluble protein being present at higher temperatures compared to the untreated control.

Conclusion

RH1115 represents a promising new small molecule for the modulation of the autophagy-lysosome pathway. Its unique, mTOR-independent mechanism of action and its specific targets, Lamin A/C and LAMP1, offer a novel avenue for therapeutic intervention in diseases where this pathway is implicated, such as neurodegenerative disorders.[\[1\]](#)[\[4\]](#) The experimental data from the foundational study by Hippman et al. provides a strong basis for its activity.

Further cross-validation of **RH1115**'s efficacy and safety in various research laboratories will be crucial for its continued development and potential clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Small-Molecule Modulator of the Autophagy-Lysosome Pathway That Targets Lamin A/C and LAMP1, Induces Autophagic Flux, and Affects Lysosome Positioning in Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cross-validation of RH1115's activity in various research laboratories]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12380108#cross-validation-of-rh1115-s-activity-in-various-research-laboratories>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com